molecular formula C10H14N6O2S B11357572 N-{4-[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11357572
M. Wt: 282.33 g/mol
InChI Key: XGLYIUHFVHHTFH-UHFFFAOYSA-N
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Description

N-{4-[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring, followed by the introduction of the oxadiazole ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques such as high-throughput screening and process optimization are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

N-{4-[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide include other triazole and oxadiazole derivatives, such as:

  • 4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazole
  • 1,2,5-oxadiazole derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N6O2S

Molecular Weight

282.33 g/mol

IUPAC Name

N-[4-(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C10H14N6O2S/c1-4-5-19-10-13-12-9(16(10)3)7-8(11-6(2)17)15-18-14-7/h4-5H2,1-3H3,(H,11,15,17)

InChI Key

XGLYIUHFVHHTFH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(N1C)C2=NON=C2NC(=O)C

Origin of Product

United States

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